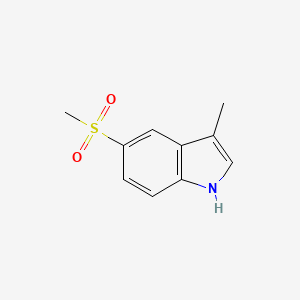

3-methyl-5-(methylsulfonyl)-1H-indole

Beschreibung

Eigenschaften

Molekularformel |

C10H11NO2S |

|---|---|

Molekulargewicht |

209.27 g/mol |

IUPAC-Name |

3-methyl-5-methylsulfonyl-1H-indole |

InChI |

InChI=1S/C10H11NO2S/c1-7-6-11-10-4-3-8(5-9(7)10)14(2,12)13/h3-6,11H,1-2H3 |

InChI-Schlüssel |

CPGFUTCHNUSWMI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CNC2=C1C=C(C=C2)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Substituent Position and Electronic Effects

Key Compounds for Comparison:

5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (): Methylsulfonyl group is on a para-substituted phenyl ring attached to position 2 of the indole. Exhibits selective COX-2 inhibition (IC₅₀ = 0.12 µM) due to the sulfonyl group’s role in mimicking COX-2 active-site interactions .

4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) ():

- Methylsulfonyl group is part of a cyclopropyl ring fused to a pyrimidine-indole system.

- Acts as a potent ATR kinase inhibitor (IC₅₀ = 5 nM), with the sulfonyl group contributing to hydrophobic interactions in the kinase ATP-binding pocket .

- Contrast : The absence of a fused pyrimidine ring in 3-methyl-5-(methylsulfonyl)-1H-indole may limit kinase targeting but could favor other biological pathways.

Table 1: Comparison of Physicochemical Properties

Notes:

Key Observations :

- Positional Sensitivity : Methylsulfonyl groups on the indole core (C5) may favor interactions with polar enzyme active sites, whereas phenyl-linked sulfonyl groups (e.g., COX-2 inhibitors) require extended conjugation for selectivity .

- Electron-Withdrawing Effects : The -SO₂CH₃ group at C5 could deactivate the indole ring toward electrophilic substitution, altering metabolic stability compared to methoxy or chloro derivatives .

Vorbereitungsmethoden

Procedure:

-

Synthesis of 4-Methylsulfonylphenylhydrazine :

-

Cyclization :

Yield : 65–78% (based on analogous Fischer syntheses).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–100°C |

| Catalyst | HCl (concentrated) |

| Solvent | Ethanol/Water |

A two-step approach involving thioether installation followed by oxidation is widely employed for sulfonyl group introduction.

Procedure:

-

Synthesis of 5-(Methylthio)-3-Methylindole :

-

Oxidation to Sulfone :

Yield : 85–92% after oxidation.

Key Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | Oxone® (KHSO₅) |

| Reaction Time | 4–6 h |

| Solvent | Methanol/Water |

Directed C–H Sulfonylation Using Transition Metal Catalysis

Palladium-catalyzed C–H functionalization enables direct sulfonylation at C5, bypassing pre-functionalized intermediates.

Procedure:

-

Substrate Preparation :

-

Sulfonylation :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | None required |

| Temperature | 100°C |

Electrophilic Sulfonylation with Lewis Acid Assistance

Direct electrophilic substitution at C5 is challenging due to indole’s inherent C3 reactivity. However, BF₃·Et₂O-mediated conditions facilitate regioselectivity.

Procedure:

-

Reaction Setup :

-

Workup :

Key Data :

| Parameter | Value |

|---|---|

| Lewis Acid | BF₃·Et₂O |

| Solvent | Dichloromethane |

| Reaction Time | 8–12 h |

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Fischer Synthesis | 65–78 | High regioselectivity | Multi-step; hydrazine synthesis |

| Thioether Oxidation | 85–92 | High yield; simple oxidation | Requires thioether precursor |

| C–H Sulfonylation | 70–75 | Direct functionalization | Requires directing group |

| Electrophilic Attack | 55–60 | Single-step | Moderate yield; competing reactivity |

Q & A

Q. How can regioselective functionalization of the indole core be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.